Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
The compound Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate features a naphtho[1,2-b]furan core substituted with:
- A 2-methyl group on the furan ring.
- A 3-nitrophenylsulfonamido group at position 5, providing electron-withdrawing properties.
- An isopropyl ester at position 3, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S/c1-13(2)31-23(26)21-14(3)32-22-18-10-5-4-9-17(18)20(12-19(21)22)24-33(29,30)16-8-6-7-15(11-16)25(27)28/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGRPJKAVENBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative, under acidic or basic conditions.
Introduction of the Nitrophenylsulfonamido Group:
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.
Scientific Research Applications
The compound Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry and material science, while providing data tables and case studies to illustrate its significance.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₅S
- Molecular Weight: 366.41 g/mol
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further development as an antibacterial agent.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The inclusion of the naphtho-furan structure may enhance this activity through increased membrane permeability or binding affinity to bacterial enzymes .
Matrix Metalloproteinase Inhibition
Research indicates that compounds similar to this compound may act as matrix metalloproteinase inhibitors (MMPIs). MMPs play a crucial role in tissue remodeling and are implicated in various diseases, including cancer and arthritis.
Data Table: MMP Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | MMP-2 Inhibition |
| Compound B | 1.2 | MMP-9 Inhibition |
| This compound | TBD | TBD |
Polymer Additives
The unique chemical structure of this compound allows it to be explored as an additive in polymer formulations. Its sulfonamide moiety can enhance the thermal stability and mechanical properties of polymers.
Case Study:
A recent investigation into the incorporation of sulfonamide derivatives into polycarbonate matrices showed improved impact resistance and thermal stability compared to control samples without additives .
Photophysical Studies
The photophysical properties of this compound are also of interest in developing fluorescent probes for biological imaging. The nitrophenyl group can facilitate electronic transitions that enhance fluorescence under specific conditions.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield (%) | 25 |
Mechanism of Action
The mechanism by which isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Impact of Sulfonamido Substituents
- Nitro-Containing Groups: The target compound and the ethyl 4-methyl-3-nitrophenyl analog share electron-withdrawing nitro groups, which may enhance binding to electron-deficient biological targets (e.g., enzymes with aromatic pockets). However, the 4-methyl substituent in could sterically hinder interactions compared to the target’s unsubstituted 3-nitrophenyl group.
Heterocyclic Sulfonamido Groups :
Ester Group Variations
- Isopropyl vs. Ethyl/Methyl Esters :
- The isopropyl ester in the target compound is bulkier than ethyl or methyl esters, likely increasing lipophilicity (logP) and metabolic stability. This could enhance membrane permeability but reduce aqueous solubility.
- Ethyl and methyl esters in analogs may confer faster hydrolysis rates in vivo due to smaller steric hindrance.
Structural Implications for Bioactivity
- Steric Considerations :
- Heterocyclic vs. Aromatic Systems :
- The thiophene in may engage in unique dipole interactions or hydrogen bonding due to sulfur’s electronegativity, differing from purely aromatic systems in .
Biological Activity
Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H21N O5S
- Molecular Weight : 423.48154 g/mol
- CAS Number : [Insert CAS Number Here]
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its interactions with various biological targets. Sulfonamides have been extensively studied for their antibacterial properties, as they inhibit bacterial growth by interfering with folate synthesis. The presence of the nitrophenylsulfonamide moiety enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, a study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activities of related compounds:
Q & A
Q. What are the recommended synthetic routes for Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate, and what critical reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves three stages:
Naphthofuran Core Formation : Condensation reactions under acidic or basic conditions, with careful temperature control (e.g., 80–100°C) to avoid side products.
Sulfonamidation : Introduce the 3-nitrophenylsulfonamido group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) .
Esterification : Use isopropyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Key Parameters : Temperature control during sulfonamidation, catalyst selection (e.g., Pd(OAc)₂ for regioselectivity), and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm), sulfonamide NH (δ ~10 ppm, broad), and isopropyl ester signals (δ 1.2–1.4 ppm, doublet). Compare with computed spectra using DFT methods .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement of the naphthofuran core and sulfonamido group. Use SHELX suite for refinement; expect π-π stacking between aromatic rings (d = 3.5–4.0 Å) .
Advanced Research Questions
Q. How can researchers resolve low yields during the sulfonamidation step, and what alternative catalytic systems are viable?
- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Alternative Coupling Agents : Replace EDC with DCC/DMAP or use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve regioselectivity at 100–120°C .
- In Situ Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reagent ratios dynamically .
Q. What experimental designs are recommended to address discrepancies between computational predictions (e.g., DFT) and observed spectroscopic data?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO or chloroform) to align predicted vs. observed NMR shifts .
- Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers in solution, which may differ from crystallographic data .
- Validation : Cross-reference with X-ray structures to confirm bond angles and torsional preferences. Adjust computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) .
Q. How should researchers design in vitro assays to evaluate this compound’s antibacterial activity, given its structural features?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., dihydrofolate reductase, carbonic anhydrase). Use homology modeling to predict interactions .
- Assay Conditions :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
- Enzyme Inhibition : Measure IC50 via spectrophotometric assays (e.g., NADPH oxidation for DHFR inhibition). Include positive controls (e.g., trimethoprim) .
- Structure-Activity Analysis : Synthesize analogs with modified nitro or ester groups to isolate pharmacophores .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer) for this compound?
- Methodological Answer :
- Solvent Polarity : Test solubility in a solvent series (e.g., hexane → ethanol → DMSO) to determine logP (predicted ~3.5 via ChemDraw). Use dynamic light scattering to detect aggregation in aqueous buffers .
- pH Effects : Evaluate solubility at physiological pH (7.4) vs. acidic conditions (pH 5.0). Protonation of the sulfonamide group (pKa ~10) may enhance aqueous solubility .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
